

Peroxybenzoyl Nitrate: A Technical Guide to its Discovery, Chemistry, and Historical Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxybenzoyl nitrate

Cat. No.: B1219819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxybenzoyl nitrate (PBzN) is a potent lachrymator and a significant component of photochemical smog, first identified in 1968. As a member of the peroxyacyl nitrate (PAN) family, it plays a crucial role in atmospheric chemistry, acting as a reservoir and transport agent for nitrogen oxides (NO_x). This technical guide provides an in-depth overview of the discovery, synthesis, atmospheric fate, and historical importance of PBzN. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in atmospheric science, environmental chemistry, and toxicology.

Introduction

Peroxybenzoyl nitrate (PBzN), with the chemical formula C₇H₅NO₅, is a secondary air pollutant formed through the photochemical oxidation of aromatic hydrocarbons in the presence of nitrogen oxides (NO_x)^{[1][2]}. Its discovery in 1968 was a significant milestone in understanding the complex chemical processes that lead to the formation of photochemical smog and its associated adverse health effects, particularly eye irritation^[3]. PBzN is structurally analogous to peroxyacetyl nitrate (PAN), the most well-known member of the

peroxyacyl nitrate family, but exhibits significantly higher eye irritation potential[4]. This guide delves into the core aspects of PBzN, providing technical details relevant to its study in both laboratory and atmospheric contexts.

Discovery and Historical Significance

The existence of **peroxybenzoyl nitrate** as a powerful lachrymator was first established in 1968 by Heuss and Glasson during smog chamber studies of monoalkylbenzene and NOx mixtures[3]. This discovery was crucial as it helped to explain the eye irritation experienced during smog episodes that could not be solely attributed to known irritants like formaldehyde and peroxyacetyl nitrate. Early research demonstrated that PBzN is over 200 times more irritating to the eyes than formaldehyde, with a concentration of just 0.02 ppm causing moderate to severe conjunctival irritation[4].

The historical significance of PBzN lies in its role as a key indicator of photochemical pollution originating from aromatic volatile organic compounds (VOCs). Its presence in the atmosphere signifies the atmospheric processing of pollutants from sources such as vehicle exhaust and industrial emissions. Like other PANs, PBzN is thermally unstable and decomposes to release NOx and peroxy radicals, thereby influencing the formation of tropospheric ozone far from the original pollution sources[2].

Physicochemical and Kinetic Data

A compilation of key quantitative data for **peroxybenzoyl nitrate** is presented in the tables below. These values are essential for atmospheric modeling and for understanding the behavior of PBzN in the environment.

| Property | Value | Reference(s) |
|--------------------------|---|--------------|
| Molecular Formula | C ₇ H ₅ NO ₅ | [5] |
| Molecular Weight | 183.12 g/mol | [5] |
| CAS Number | 32368-69-7 | [6] |
| Appearance | Unstable gas | |
| Eye Irritation Threshold | 0.02 ppm (moderate to severe irritation) | [4] |

| Parameter | Value | Reference(s) |
|---|--|--------------|
| Thermal Decomposition Rate Constant (k) | $k = A \cdot \exp(-E_a / RT)$ | [1][4] |
| Pre-exponential Factor (A) | $8.5 \times 10^{14} \text{ s}^{-1}$ | [1][4] |
| Activation Energy (E_a) | $25.2 \pm 3.0 \text{ kcal/mol}$ | [1][4] |
| Reaction with NO | Estimated to be rapid, similar to other peroxyacyl radicals. | [7] |
| Reaction with $\bullet\text{OH}$ | Data not available; expected to be a minor loss process. | |

| Environment | Typical Concentration Range (ppb) | Reference(s) |
|-------------------------------------|-----------------------------------|--------------|
| Urban (PANs) | 1 - 10 | [3][8][9] |
| Suburban (PANs) | 0.1 - 5 | [9] |
| Rural (PANs) | < 1 | [9] |
| Remote (PANs) | < 0.1 | [8] |
| San Francisco Bay Area (PBzN, 1971) | < 0.07 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **peroxybenzoyl nitrate** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Peroxybenzoyl Nitrate

This protocol is adapted from the general method for the synthesis of peroxyacyl nitrates.

Materials:

- Benzaldehyde ($\text{C}_6\text{H}_5\text{CHO}$)

- Ozone (O₃)
- Nitrogen dioxide (NO₂)
- Dry, purified air or nitrogen
- Teflon reaction bag (or glass reaction vessel)
- Cold trap (e.g., glass beads at -78 °C)
- Hexane
- Deionized water

Procedure:

- Introduce a known concentration of benzaldehyde (e.g., 1-10 ppm) into a clean, dry Teflon reaction bag filled with purified air.
- In the dark, add a mixture of ozone and nitrogen dioxide to the bag. The concentrations should be in slight excess relative to the benzaldehyde.
- Allow the reaction to proceed in the dark for a sufficient time (e.g., 1-2 hours) to ensure complete reaction.
- The product, **peroxybenzoyl nitrate**, is a gaseous component of the mixture.
- For isolation and purification, pass the gas mixture through a cold trap containing glass beads cooled to -78 °C (dry ice/acetone bath). PBzN will condense on the beads.
- After trapping, remove the remaining gases by flushing the trap with a stream of dry nitrogen.
- Elute the trapped PBzN from the glass beads by washing with a small volume of cold hexane.
- Wash the hexane solution with ice-cold deionized water to remove any water-soluble impurities.

- Dry the hexane solution over anhydrous sodium sulfate. The resulting solution contains purified **peroxybenzoyl nitrate**.

Analysis of Peroxybenzoyl Nitrate by GC-FID

This protocol is based on the method developed by Appel (1973), which involves the conversion of PBzN to methyl benzoate for quantification[3].

Materials:

- Basic methanol solution (e.g., 0.1 M KOH in methanol)
- Gas bubblers
- Gas chromatograph with a Flame Ionization Detector (GC-FID)
- Methyl benzoate standard for calibration
- Internal standard (e.g., ethyl benzoate)

Procedure:

Part A: Sample Collection and Derivatization

- Draw a known volume of air containing **peroxybenzoyl nitrate** through a series of two gas bubblers, each containing a known volume of basic methanol solution.
- The **peroxybenzoyl nitrate** will react with the basic methanol to form methyl benzoate quantitatively.
- Combine the solutions from the bubblers.

Part B: GC-FID Analysis

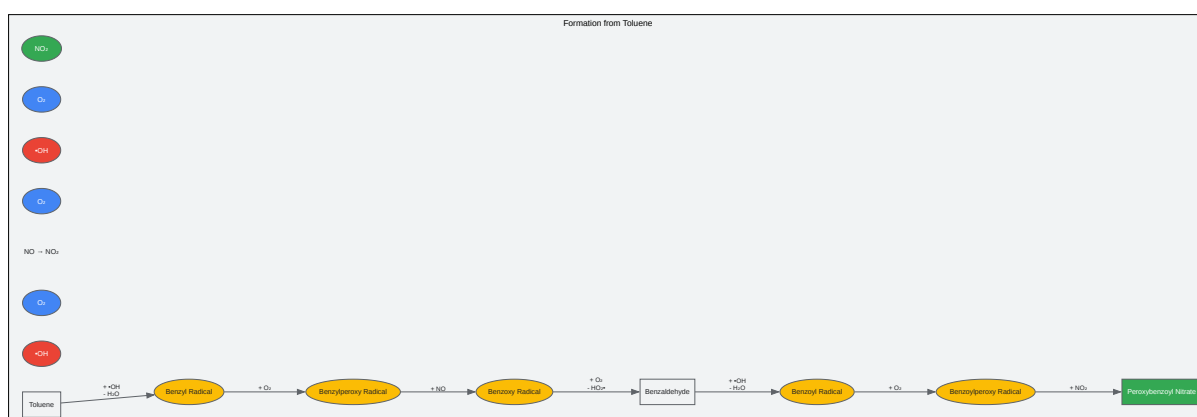
- Instrument Parameters (Example):
 - Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 μ m film thickness 5% diphenyl / 95% dimethyl polysiloxane column (e.g., Rtx-5MS or equivalent)[10][11][12].

- Injector Temperature: 250 °C[2].
- Detector Temperature: 280 °C[2].
- Carrier Gas: Helium or Hydrogen at a constant flow rate[2].
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp at 15 °C/min to 280 °C.
 - Hold at 280 °C for 10 minutes[11].
- Injection Volume: 1 µL.
- Split Ratio: 50:1[2].
- Calibration:
 - Prepare a series of standard solutions of methyl benzoate in basic methanol with known concentrations.
 - If using an internal standard, add a constant, known amount of the internal standard to each standard solution and to the sample solution.
 - Inject the standards into the GC-FID and generate a calibration curve by plotting the peak area (or the ratio of the methyl benzoate peak area to the internal standard peak area) against the concentration.
- Sample Analysis:
 - Inject the sample solution into the GC-FID.
 - Identify the methyl benzoate peak based on its retention time, as determined from the analysis of the standards.
 - Quantify the amount of methyl benzoate in the sample using the calibration curve.

- Calculate the original concentration of **peroxybenzoyl nitrate** in the air sample based on the volume of air sampled and the amount of methyl benzoate formed.

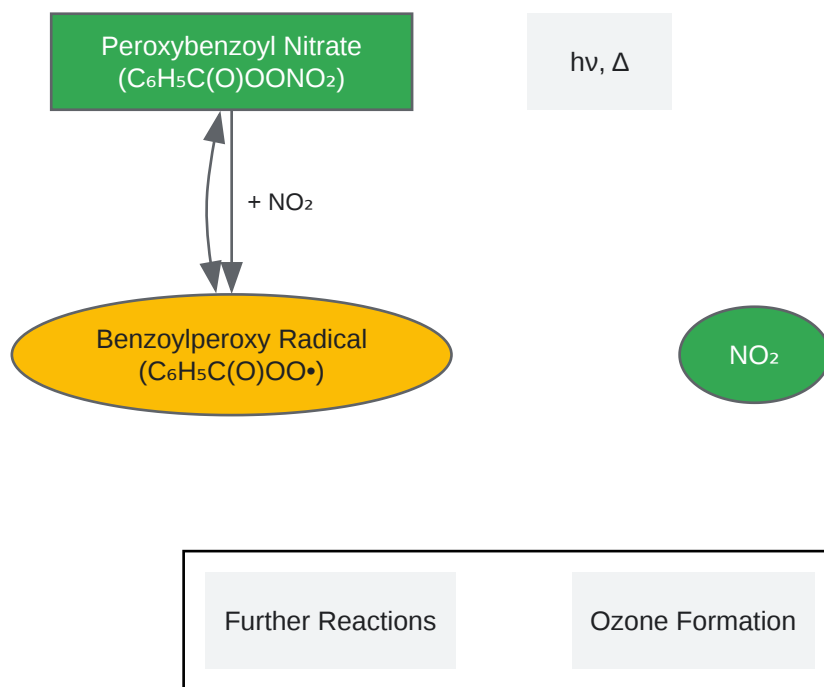
Chemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes and experimental workflows related to **peroxybenzoyl nitrate**.



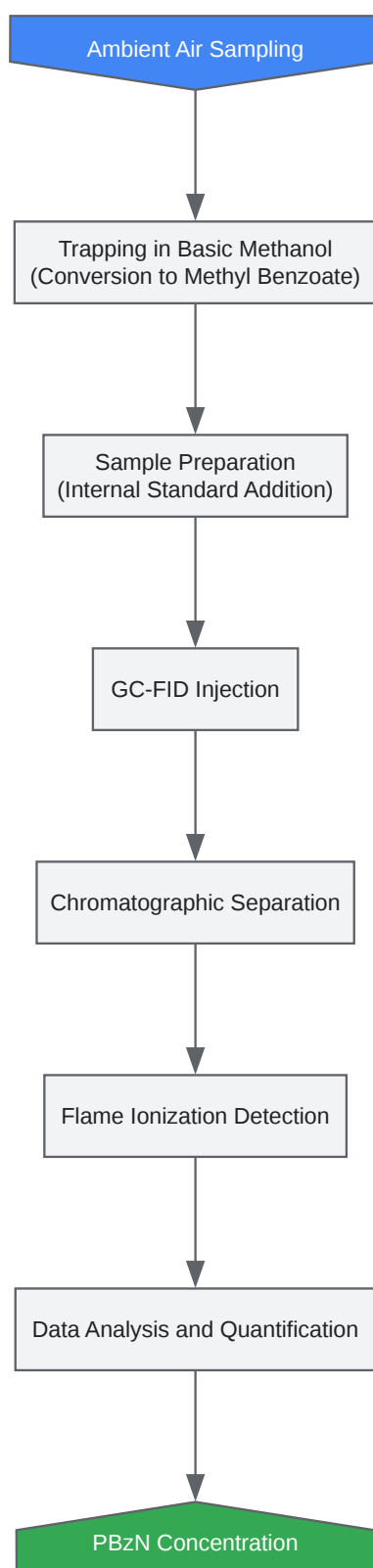
[Click to download full resolution via product page](#)

Figure 1: Simplified reaction pathway for the formation of **peroxybenzoyl nitrate** from the photooxidation of toluene.



[Click to download full resolution via product page](#)

Figure 2: Thermal decomposition of **peroxybenzoyl nitrate**, illustrating its role as a NO_x reservoir.



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the analysis of atmospheric **peroxybenzoyl nitrate**.

Conclusion

Peroxybenzoyl nitrate remains a compound of significant interest in atmospheric chemistry due to its potent eye-irritating properties and its role in the transport and release of NO_x. While its atmospheric concentrations are generally lower than its acetyl analogue, its high toxicity warrants continued monitoring and research. The methodologies and data presented in this guide provide a foundation for further investigation into the sources, fate, and impacts of this important secondary pollutant. Future research should focus on developing more sensitive and direct real-time monitoring techniques for PBzN and on further elucidating its reaction kinetics with key atmospheric oxidants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. semanticscholar.org [semanticscholar.org]
- 2. agilent.com [agilent.com]
- 3. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoyl nitro peroxide | C₇H₅NO₅ | CID 36112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peroxybenzoyl nitrate | 32368-69-7 [chemicalbook.com]
- 7. Overall rate constant measurements of the reaction of hydroxy- and chloroalkylperoxy radicals derived from methacrolein and methyl vinyl ketone with nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 9. aaqr.org [aaqr.org]
- 10. Gas chromatography method to quantify α -monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]
- 12. Benzoic acid, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Peroxybenzoyl Nitrate: A Technical Guide to its Discovery, Chemistry, and Historical Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219819#discovery-and-historical-significance-of-peroxybenzoyl-nitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com